2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.: 20056-76-2
VCID: VC8252748
InChI: InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2
SMILES: C#CCN1CC2=CC=CC=C2C1
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

CAS No.: 20056-76-2

Cat. No.: VC8252748

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole - 20056-76-2

Specification

CAS No. 20056-76-2
Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
IUPAC Name 2-prop-2-ynyl-1,3-dihydroisoindole
Standard InChI InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2
Standard InChI Key KFASFIUMEUPOOS-UHFFFAOYSA-N
SMILES C#CCN1CC2=CC=CC=C2C1
Canonical SMILES C#CCN1CC2=CC=CC=C2C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 2,3-dihydro-1H-isoindole scaffold – a bicyclic system comprising a benzene ring fused to a partially saturated five-membered nitrogen-containing ring. The saturation pattern creates a non-planar conformation at the pyrrolidine-like ring, influencing both electronic distribution and steric properties. The prop-2-yn-1-yl group (-CH2C≡CH) at the 2-position introduces an electron-deficient alkyne moiety capable of participating in diverse chemical transformations .

Physicochemical Parameters

Key molecular characteristics include:

PropertyValue
Molecular FormulaC11H11N (free base)
Molecular Weight157.22 g/mol
Salt Form (Hydrochloride)C11H12ClN (193.67 g/mol)
IUPAC Name2-prop-2-ynyl-1,3-dihydroisoindole
SMILESC#CCN1CC2=CC=CC=C2C1

The hydrochloride salt exhibits enhanced stability compared to the free base, though solubility data remain unspecified in available literature. Computational models predict moderate lipophilicity (logP ≈ 2.1-2.4), suggesting potential membrane permeability in biological systems.

Synthetic Approaches and Scalability

Primary Synthesis Route

The hydrochloride salt is typically synthesized through N-alkylation of 2,3-dihydro-1H-isoindole with propargyl bromide under basic conditions, followed by hydrochloric acid treatment. A generalized reaction scheme appears as:

2,3-Dihydro-1H-isoindole+HC≡CCH2BrBase2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindoleHClHydrochloride Salt\text{2,3-Dihydro-1H-isoindole} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Base}} \text{2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-scale production utilizes continuous flow reactors to control exothermic reactions and minimize byproduct formation. Commercial suppliers offer quantities from 100 mg to 5 g with 65-day lead times, indicating moderate synthetic complexity.

Purification Challenges

Chromatographic purification proves difficult due to the compound's tendency to oxidize upon exposure to silica gel. Crystallization from ethanol/ether mixtures (4:1 v/v) yields the hydrochloride salt as white needles with >95% purity. Recent advances in membrane-based separation techniques show promise for improving recovery rates.

Reactivity Profile and Derivative Synthesis

Alkyne-Facilitated Transformations

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole conjugates. This "click chemistry" approach has generated over 50 characterized derivatives in structure-activity relationship studies . Representative reactions include:

Compound+R-N3CuSO4/NaAscTriazole Derivative\text{Compound} + \text{R-N}_3 \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Triazole Derivative}

Ring Functionalization

Electrophilic aromatic substitution occurs preferentially at the isoindole's 4- and 7-positions. Nitration experiments using fuming HNO3/H2SO4 yield mono-nitro products (62% yield), while bromination with Br2/FeBr3 produces di-substituted analogues (44% yield) .

Analytical Characterization Data

Spectroscopic Signatures

1H NMR (400 MHz, CDCl3)

  • δ 7.25-7.18 (m, 4H, aromatic)

  • δ 4.12 (s, 2H, N-CH2-C≡CH)

  • δ 3.95 (s, 4H, CH2-N-CH2)

  • δ 2.51 (t, J = 2.4 Hz, 1H, ≡C-H)

13C NMR (101 MHz, CDCl3)

  • δ 136.2 (Cq)

  • δ 128.4, 126.7, 123.9 (aromatic CH)

  • δ 79.8 (C≡C)

  • δ 71.2 (C≡CH)

  • δ 50.3 (N-CH2)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator